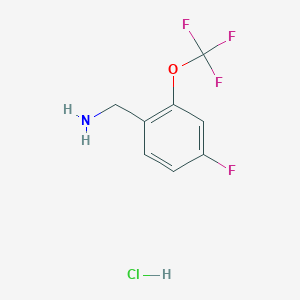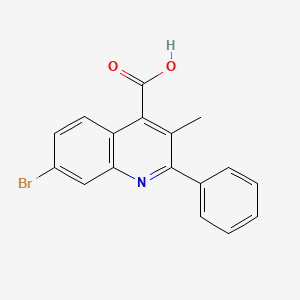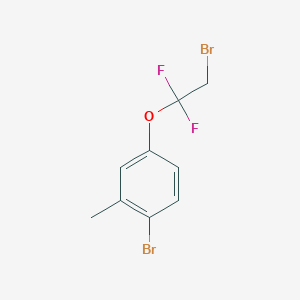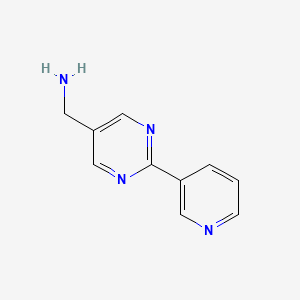
4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of benzonitrile, featuring a cyclopropylmethylamino group attached to the ethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile typically involves the reaction of benzonitrile with cyclopropylmethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced catalysts and solvents can further enhance the yield and reduce production costs. Additionally, green chemistry approaches, such as the use of ionic liquids, are being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: The parent compound, lacking the cyclopropylmethylamino group.
4-(1-(Methylamino)ethyl)benzonitrile: Similar structure but with a methylamino group instead of cyclopropylmethylamino.
4-(1-(Ethylamino)ethyl)benzonitrile: Contains an ethylamino group.
Uniqueness
4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile is unique due to the presence of the cyclopropylmethylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
4-[1-(cyclopropylmethylamino)ethyl]benzonitrile |
InChI |
InChI=1S/C13H16N2/c1-10(15-9-12-2-3-12)13-6-4-11(8-14)5-7-13/h4-7,10,12,15H,2-3,9H2,1H3 |
Clave InChI |
YKVHEMOCRUEGCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C#N)NCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


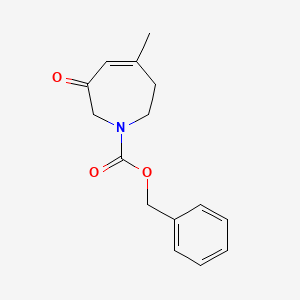
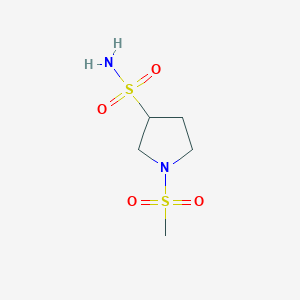
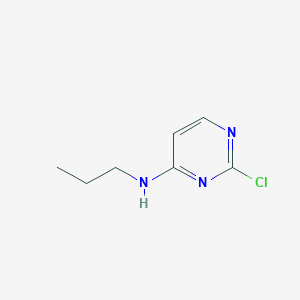
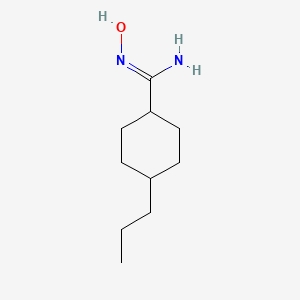
![1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13089364.png)
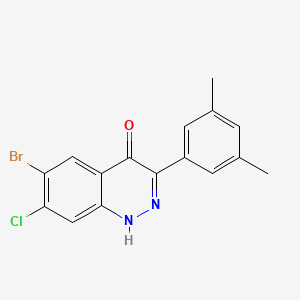
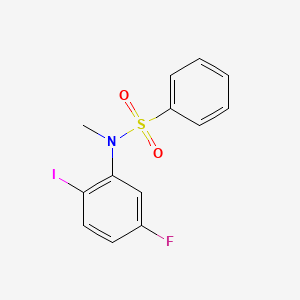

![2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13089392.png)
![9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B13089399.png)
